CUR61414

Overview

Description

Novel, cell permeable Hedgehog signaling pathway antagonist (IC50 = 100-200 nM). Selectively binds to smoothened (Smo) (Ki = 44 nM). Blocks the formation of and induces the regression of basaloid lesions in skin punches and shrinks UV-induced basaloid lesions in adult mouse skin. Inhibits proliferation and induces apoptosis in tumor cells without affecting non-tumor cells.

CUR 61414 is a potent inhibitor of hedgehog-induced cellular activity (IC50 = 100-200 nM). It binds directly with the pathway activator Smoothened (Ki = 44 nM). CUR 61414 blocks proliferation and induces apoptosis in mouse basal cell carcinoma and causes regression of basaloid lesions triggered by ultraviolet light in mouse skin.

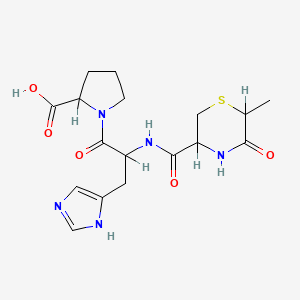

CUR 61414 is a proline derivative as mediator of hedgehog signaling pathways for pharmaceutical and cosmetic uses. CUR 61414 is a Nucleoside analog. CUR 61414 is an antimetabolite antitumor combination Gemcitabine cancer treatment.

CUR-61414, also known as G-024856 and G-856, is a smoothened receptor antagonist potentially for the treatment of basal cell carcinoma. CUR61414 significantly inhibited skin Hedgehog signaling, blocked the induction of hair follicle anagen, and shrank existing basal cell carcinomas. This compoundcan suppress proliferation and induce apoptosis of basaloid nests in the basal cell carcinoma model systems, whereas having no effect on normal skin cells.

Scientific Research Applications

Synthesis and Biological Activity

Compounds featuring complex structures similar to N-((3S,5S)-1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl)-N-(3-methoxybenzyl)-3,3-dimethylbutanamide are often synthesized for their biological activities. For instance, derivatives of benzodifuranyl, piperazine, and pyrrolidinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, indicating their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Receptor Binding Assays

The synthesis of compounds featuring the piperazine unit has been explored for receptor binding applications. For example, pyrazolo[1,5-α]pyridines derivatives with variations in their piperazine-1-ylmethyl groups have been synthesized and evaluated through in vitro receptor binding assays, demonstrating their potential as ligands for dopamine receptors, which could be valuable in the study of neurological disorders (Guca, 2014).

Anti-Alzheimer's Agents

The exploration of N-benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives, based on the structure of the lead compound donepezil, has been conducted with the aim of discovering new anti-Alzheimer's agents. These studies suggest that tweaking the molecular structure can result in compounds with significant potential for treating Alzheimer's disease, showcasing the importance of structural modifications in drug discovery (Gupta et al., 2020).

HIV-1 Reverse Transcriptase Inhibitors

Research into bis(heteroaryl)piperazines has led to the discovery of novel classes of non-nucleoside inhibitors of HIV-1 reverse transcriptase. These studies highlight the potential of complex molecular scaffolds, including piperazine derivatives, in the development of new antiviral therapies, particularly for HIV (Romero et al., 1994).

Mechanism of Action

Target of Action

The primary target of the compound CUR61414 is a protein known as Smoothened (Smo) . Smo is a key component of the Hedgehog (Hh) signaling pathway, which plays a vital role in animal development by mediating the differentiation of multiple cell types during embryogenesis .

Mode of Action

this compoundinteracts with its target, Smo, by binding directly to it . This interaction is independent of the Hh-protein ligand and the Hh receptor Patched (Ptc), which are other components of the Hh signaling pathway . By binding to Smo, this compoundacts as an inhibitor of the Hh signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compoundis the Hedgehog (Hh) signaling pathway . By inhibiting Smo, this compoundsuppresses the activation of this pathway, which in turn affects the downstream effects mediated by the pathway, such as cell differentiation and proliferation .

Result of Action

The molecular effect of CUR61414’s action is the inhibition of Smo, leading to the suppression of the Hh signaling pathway . On a cellular level, this results in the inhibition of proliferation and the induction of apoptosis in tumor cells . Importantly, this compoundappears to selectively affect tumor cells without impacting neighboring non-tumor cells .

Action Environment

The efficacy and stability of this compoundcan be influenced by various environmental factors. For instance, the formulation and method of delivery can impact the effectiveness of the compound . In preclinical studies, it was found that topical application of this compoundcould inhibit Hh signaling in the skin and lead to tumor remission .

Biochemical Analysis

Biochemical Properties

CUR61414 plays a significant role in biochemical reactions, particularly in the Hedgehog signaling pathway . It selectively binds to Smo , a protein that is related to G-protein-coupled receptors and is capable of constitutive activation . This interaction blocks the formation of and induces the regression of basaloid lesions in skin punches .

Cellular Effects

This compoundhas profound effects on various types of cells and cellular processes. It inhibits proliferation and induces apoptosis in tumor cells without affecting non-tumor cells . In mice, topical this compoundsignificantly inhibited skin Hedgehog signaling, blocked the induction of hair follicle anagen, and shrank existing basal cell carcinomas .

Molecular Mechanism

The molecular mechanism of this compoundinvolves direct binding to Smo . This binding inhibits the Smo activity, thereby blocking the Hedgehog signaling pathway . This mechanism is independent of the Hedgehog-protein ligand and the Hedgehog receptor Patched (Ptc), as this compoundbinds directly to Smo .

Temporal Effects in Laboratory Settings

In laboratory settings, this compoundhas shown significant temporal effects. In mice, topical this compoundsignificantly inhibited skin Hedgehog signaling and blocked the induction of hair follicle anagen . No clinical activity of this formulation was observed in human superficial or nodular basal cell carcinomas in a phase I clinical study .

Dosage Effects in Animal Models

The effects of this compoundvary with different dosages in animal models . Specific dosage effects, threshold effects, and toxic or adverse effects at high doses are not reported in the available literature.

Metabolic Pathways

This compoundis involved in the Hedgehog signaling pathway . Specific metabolic pathways, enzymes, or cofactors that this compoundinteracts with, as well as any effects on metabolic flux or metabolite levels, are not reported in the available literature.

Transport and Distribution

The transport and distribution of this compoundwithin cells and tissues are not explicitly reported in the available literature. It is known that this compoundis a cell-permeable compound , suggesting that it can freely diffuse across cell membranes.

Subcellular Localization

The subcellular localization of this compoundis not explicitly reported in the available literature. Given its role as a Smo antagonist in the Hedgehog signaling pathway , it is likely that it localizes to the cell membrane where Smo is typically found.

Properties

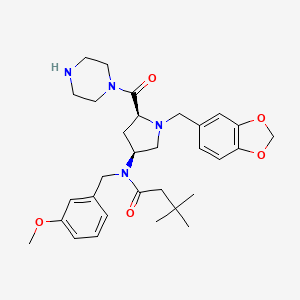

IUPAC Name |

N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3/t24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHXYKUPFJRJDK-AHWVRZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)[C@H]2C[C@H](N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439139 | |

| Record name | N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334998-36-6 | |

| Record name | CUR 61414 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334998366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 334998-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUR-61414 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/809U4O7OQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

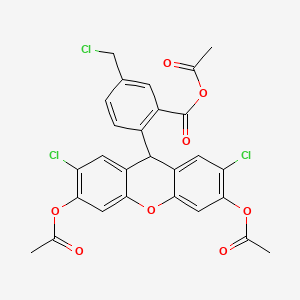

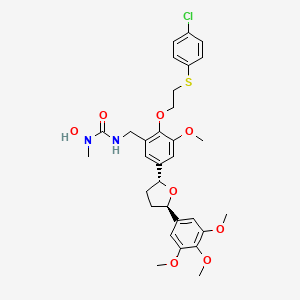

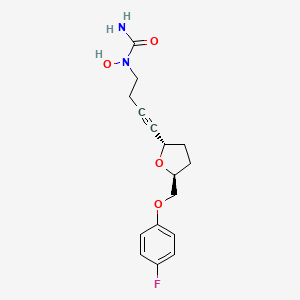

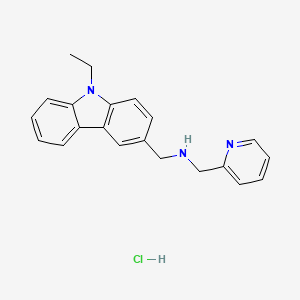

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate](/img/structure/B1669259.png)

![1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone](/img/structure/B1669267.png)

![3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide](/img/structure/B1669271.png)